molecular formula C16H16ClNO5S B2892087 N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine CAS No. 769929-48-8

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine

Cat. No.: B2892087
CAS No.: 769929-48-8
M. Wt: 369.82
InChI Key: HHVVWQFHTMPBHE-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is a chemical compound with the molecular formula C16H16ClNO5S It is known for its unique structural properties, which include a sulfonyl group attached to a chlorophenyl ring and an ethoxyphenyl group linked to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)sulfonyl]glycine: Similar structure but lacks the ethoxyphenyl group.

    N-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)glycine: Similar structure with a methoxy group instead of an ethoxy group.

    N-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-2-23-15-6-4-3-5-14(15)18(11-16(19)20)24(21,22)13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVWQFHTMPBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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